
2-Ethylheptanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylheptanoic acid can be synthesized through several methods. One common synthetic route involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route mentioned above, with large-scale reactors and optimized conditions to maximize yield and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids.
Scientific Research Applications
Chemical Properties and Production
2-Ethylheptanoic acid, with the molecular formula CHO, is typically produced through the hydroformylation of propylene followed by aldol condensation and oxidation processes. This compound is characterized by its viscous, colorless oil form and is highly soluble in nonpolar organic solvents .
Industrial Applications
- Corrosion Inhibitors :
-
Synthesis of Alkyd Resins :
- It serves as a crucial raw material in the synthesis of alkyd resins, which are widely used in paints and coatings due to their excellent adhesion properties and durability. Alkyd resins derived from 2-EHA exhibit improved flexibility and resistance to yellowing compared to those made from other acids .
- Metal-Based Paint Driers :
- Synthetic Lubricants :
- Emollients :
Environmental and Health Considerations
While 2-EHA has numerous industrial benefits, it also poses potential health risks. Studies have indicated developmental toxicity associated with exposure to this compound, necessitating careful handling and regulatory oversight during its use in consumer products . The Canadian government has categorized it as a high-priority substance for risk assessment due to its potential adverse effects on human health and the environment .
Case Study 1: Automotive Coolants
A study conducted on automotive coolants revealed that formulations containing 2-EHA-based corrosion inhibitors significantly outperformed traditional inhibitors in preventing rust formation over extended periods. The enhanced protective qualities were attributed to the unique chemical interactions facilitated by 2-EHA.
Case Study 2: Paint Formulations
In a comparative analysis of alkyd resins produced with varying chain lengths of fatty acids, those incorporating 2-EHA demonstrated superior drying times and gloss retention. This study highlighted the importance of selecting appropriate raw materials to optimize performance characteristics in industrial applications.
Mechanism of Action
The mechanism of action of 2-Ethylheptanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate protons (H⁺) and participate in acid-base reactions. It can also form esters and amides through reactions with alcohols and amines, respectively. These interactions are crucial in its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
Heptanoic acid: Similar in structure but lacks the ethyl group.
2-Ethylhexanoic acid: Similar in structure but has a different carbon chain length.
Octanoic acid: Similar in structure but lacks the ethyl group.
Uniqueness: 2-Ethylheptanoic acid is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications .
Biological Activity
2-Ethylheptanoic acid (2-EHA), a branched-chain fatty acid, has garnered attention due to its biological activities and potential health implications. This article delves into the compound's synthesis, toxicity, developmental effects, and its interactions with biological systems, supported by relevant case studies and research findings.
- Chemical Formula : C₉H₁₈O₂
- Molecular Weight : 158.238 g/mol
- CAS Registry Number : 3274-29-1
- IUPAC Name : Heptanoic acid, 2-ethyl-
Synthesis
2-EHA can be synthesized through various methods, including microbial processes. A notable study demonstrated the use of cytochrome P450cam to catalyze the formation of 2-EHA from 2-ethylhexanol, showcasing stereoselectivity in product formation. The enzyme produced (R)-2-ethylhexanoic acid at a rate 3.5 times faster than the (S)-enantiomer when using racemic mixtures .
Developmental Toxicity
Research has indicated that exposure to 2-EHA during critical periods of organogenesis does not significantly affect fetal viability or morphology at lower doses. In a study involving Fischer 344 rats and New Zealand white rabbits, maternal toxicity was observed at higher doses (500 mg/kg/day for rats) but without teratogenic effects. The No Observed Adverse Effect Levels (NOAELs) were identified as follows:
Species | NOAEL (mg/kg/day) | Observations |
---|---|---|
Fischer 344 Rats | 250 | Maternal toxicity at higher doses |
New Zealand White Rabbits | 25 | No developmental toxicity observed |
At lower doses, no adverse effects on fetal development were noted, suggesting that while maternal toxicity can occur, it does not necessarily translate to developmental harm .
Genotoxicity
Genotoxic assessments showed mixed results. In vitro tests indicated that while 2-EHA did not exhibit mutagenic properties in several bacterial strains, it did induce DNA damage in rat hepatocytes and increased sister chromatid exchanges in Chinese hamster ovary cells under certain conditions. However, in vivo tests did not show micronucleus formation in mice exposed to high doses .
Environmental Impact
2-EHA is categorized as moderately toxic to aquatic organisms with acute toxicity values indicating potential environmental risks. It biodegrades relatively quickly and has a low potential for bioaccumulation, making it less likely to pose long-term ecological hazards .
Case Studies
- Developmental Toxicity Assessment : A study assessing the effects of 2-EHA on pregnant rats revealed that exposure during organogenesis resulted in maternal toxicity but no significant teratogenic effects at lower doses. This study highlights the importance of dose management in evaluating chemical safety .
- Microbial Synthesis : The ability of cytochrome P450cam to selectively produce (R)-2-EHA from its precursor demonstrates a potential biotechnological application for synthesizing this compound with desired stereochemistry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethylheptanoic acid in laboratory settings, and how can purity be validated?
- Methodological Answer : The synthesis of this compound typically involves acid-catalyzed esterification followed by hydrolysis. For purity validation, gas chromatography (GC) coupled with mass spectrometry (MS) is recommended to confirm molecular identity and detect impurities. Distillation under reduced pressure (e.g., 188°C at 2 mmHg) can isolate the compound, as noted in the CRC Handbook . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify structural integrity, with peak assignments cross-referenced against published spectral libraries.
Q. How can researchers characterize the physicochemical properties of this compound, and what instruments are essential?
- Methodological Answer : Key properties include density (0.8817 g/cm³ at 20°C), refractive index (1.4100), and solubility profiles (e.g., miscibility in ethanol and ether) . Differential scanning calorimetry (DSC) measures thermal stability, while Karl Fischer titration quantifies water content. Polarimetry is unnecessary due to the compound’s lack of chirality. Data should be compared to standardized values in authoritative databases like the EPA’s chemical registry .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the environmental degradation pathways of this compound?
- Methodological Answer : Controlled photolysis studies under UV light (λ = 254–365 nm) can simulate environmental degradation. Use high-performance liquid chromatography (HPLC) to track degradation products and quantify reaction kinetics. For microbial degradation, anaerobic batch reactors with soil or sediment samples should be analyzed via GC-MS to identify metabolites. Ensure compliance with EPA guidelines for waste management during testing . Statistical models (e.g., pseudo-first-order kinetics) must account for variables like pH and temperature .
Q. How can contradictory data on the acid dissociation constant (pKa) of this compound be resolved across studies?
- Methodological Answer : Discrepancies in pKa values often arise from solvent effects or calibration errors. Conduct potentiometric titrations in standardized ionic strength solutions (e.g., 0.1 M KCl) using a glass electrode calibrated with buffer solutions. Compare results with computational predictions (e.g., COSMO-RS simulations) to validate experimental accuracy. Systematic reviews should assess methodological rigor in prior studies, such as temperature control and purity of reagents .
Q. What strategies are effective for analyzing the compound’s interactions with biological membranes in vitro?
- Methodological Answer : Use fluorescence anisotropy with labeled lipid bilayers to measure membrane fluidity changes. Langmuir-Blodgett troughs can quantify surface pressure-area isotherms to assess insertion efficiency. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293), ensuring replicates (n ≥ 3) and controls for solvent effects. Data interpretation must distinguish between nonspecific membrane disruption and receptor-mediated interactions .
Q. Data Analysis & Reporting
Q. How should researchers handle clustered data when analyzing the environmental persistence of this compound?
- Methodological Answer : Use mixed-effects models to account for nested data structures (e.g., repeated measurements across sampling sites). Principal component analysis (PCA) can reduce dimensionality in metabolite datasets. Raw data must be archived in appendices, with processed results (e.g., half-life calculations) presented in tables following IUPAC guidelines .
Q. What statistical methods are appropriate for validating the reproducibility of synthesis yields?
- Methodological Answer : Apply analysis of variance (ANOVA) to compare yields across experimental batches. Report confidence intervals (95%) and standard deviations. Outliers should be identified via Grubbs’ test and excluded only with mechanistic justification (e.g., catalyst deactivation). Detailed protocols must be included in supplementary materials to enable replication .
Q. Ethical & Safety Considerations
Q. What personal protective equipment (PPE) and engineering controls are mandated for handling this compound in laboratory settings?
- Methodological Answer : OSHA-compliant PPE includes nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Fume hoods with face velocity ≥ 0.5 m/s are required for volatile steps. Spill containment kits must be accessible, and waste disposed via EPA-approved hazardous waste protocols .
Q. Literature Review & Synthesis
Q. How can researchers systematically evaluate the reliability of secondary sources on this compound’s applications?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over non-academic sources. Use PRISMA guidelines for systematic reviews to screen articles for methodological rigor, including sample size justification and conflict-of-interest disclosures . Meta-analyses should weight studies by citation impact and experimental transparency.
Properties
IUPAC Name |
2-ethylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-8(4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSVUBJGFTOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880929 | |
Record name | heptanoic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-29-1 | |
Record name | 2-Ethylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3274-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | heptanoic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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